REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][C:13]1[CH2:22][CH2:21][C:16]2([O:20][CH2:19][CH2:18][CH2:17]2)[O:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[CH3:12][C:13]1([CH:14]=[O:9])[CH2:22][CH2:21][C:16]2([CH2:17][CH2:18][CH2:19][O:20]2)[O:15]1 |f:2.3.4|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.16 g
|
Type
|
reactant
|
Smiles
|
CC1=COC2(CCCO2)CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
CUSTOM
|
Details
|
was kept below 15° C
|
Type
|
WASH
|
Details
|
The resulting organic layer was then washed with aqueous base
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2(CC1)OCCC2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |